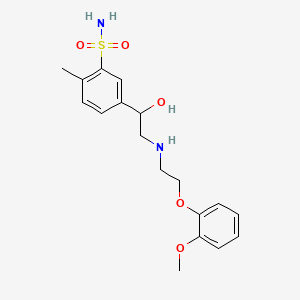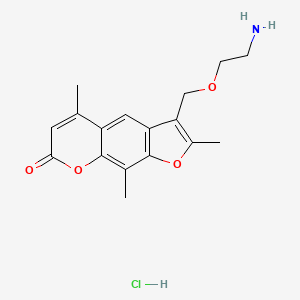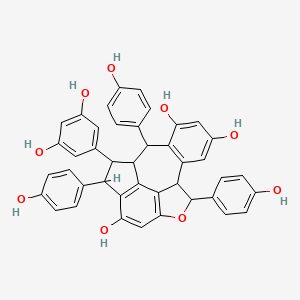
Adrenalina
Descripción general
Descripción
Adrenalone es un agonista adrenérgico utilizado principalmente como vasoconstrictor tópico y agente hemostático. Es la forma cetónica de la epinefrina (adrenalina) y actúa principalmente sobre los receptores adrenérgicos alfa-1, con poca afinidad por los receptores beta . La adrenalone se ha utilizado para prolongar la acción de los anestésicos locales y es conocida por sus propiedades vasoconstrictoras .
Aplicaciones Científicas De Investigación
La adrenalone tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
La adrenalone ejerce sus efectos al actuar sobre los receptores adrenérgicos alfa-1, lo que lleva a la vasoconstricción. Esta acción reduce el flujo sanguíneo al área de aplicación, lo que ayuda a controlar el sangrado y prolongar los efectos de los anestésicos locales . El compuesto es metabolizado por la catecol-O-metil transferasa (COMT) y la monoamino oxidasa (MAO), lo que resulta en la formación de 3O-metiladrenalone y otros metabolitos .
Compuestos Similares:
Epinefrina (Adrenalina): Ambos compuestos son agonistas adrenérgicos, pero la epinefrina actúa sobre los receptores alfa y beta, mientras que la adrenalone se dirige principalmente a los receptores alfa-1.
Northis compound (Norepinefrina): Similar a la adrenalone, la northis compound actúa sobre los receptores alfa, pero también tiene efectos significativos sobre los receptores beta.
Isoprenalina: A diferencia de la adrenalone, la isoprenalina se dirige principalmente a los receptores beta y se utiliza como broncodilatador.
Unicidad: La acción principal de la adrenalone sobre los receptores adrenérgicos alfa-1 y su estructura cetónica la distinguen de otros compuestos adrenérgicos. Su uso específico como vasoconstrictor tópico y agente hemostático destaca sus aplicaciones únicas en medicina .
Análisis Bioquímico
Biochemical Properties
Adrenalone interacts with alpha-1 adrenergic receptors . These receptors are part of the G protein-coupled receptor family and are primarily found on smooth muscle cells. When adrenalone binds to these receptors, it triggers a series of biochemical reactions that lead to vasoconstriction .
Cellular Effects
Adrenalone’s primary cellular effect is vasoconstriction, which is the narrowing of blood vessels . This occurs when the smooth muscle cells that line the vessels contract. Vasoconstriction can help control bleeding, which is why adrenalone was historically used as a hemostatic .
Molecular Mechanism
Adrenalone exerts its effects at the molecular level by binding to alpha-1 adrenergic receptors . This binding triggers a cascade of intracellular events, leading to the activation of phospholipase C. This enzyme catalyzes the production of inositol trisphosphate and diacylglycerol, secondary messengers that ultimately lead to an increase in intracellular calcium levels and smooth muscle contraction .
Temporal Effects in Laboratory Settings
The effects of adrenalone are typically short-lived due to its metabolism. Like epinephrine, adrenalone is metabolized by catechol-O-methyl transferase (COMT), yielding 3O-methyladrenalone, which is then N-demethylized by monoamine oxidase (MAO) .
Metabolic Pathways
Adrenalone is metabolized in a similar manner to epinephrine. It is first metabolized by COMT to form 3O-methyladrenalone. This intermediate is then N-demethylized by MAO. The resulting metabolites are then conjugated to sulfate or glucuronide and excreted by the kidneys .
Transport and Distribution
Adrenalone, when used topically, is primarily localized to the site of application. It causes local vasoconstriction and has minimal systemic absorption
Subcellular Localization
The subcellular localization of adrenalone is not well-studied. Its target, the alpha-1 adrenergic receptor, is a membrane-bound receptor. Therefore, it is likely that adrenalone primarily localizes to the cell membrane where it can interact with these receptors .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La adrenalone se puede sintetizar a través de varios métodos. Un método común implica la oxidación de la epinefrina para formar adrenalone. Este proceso generalmente utiliza agentes oxidantes como el permanganato de potasio o el ácido crómico en condiciones controladas .
Métodos de Producción Industrial: En entornos industriales, la adrenalone se produce a menudo mediante la hidrogenación asimétrica de compuestos precursores utilizando catalizadores como [Rh(COD)Cl]2 y ligandos de fosfina quirales y bidentados . Este método asegura un alto rendimiento y pureza, lo que lo hace adecuado para la producción a gran escala.
Análisis De Reacciones Químicas
Tipos de Reacciones: La adrenalone experimenta varios tipos de reacciones químicas, que incluyen:
Reducción: La adrenalone se puede reducir para formar epinefrina bajo condiciones específicas.
Sustitución: La adrenalone puede sufrir reacciones de sustitución, particularmente en presencia de nucleófilos.
Reactivos y Condiciones Comunes:
Oxidación: Permanganato de potasio, ácido crómico.
Reducción: Alcohol deshidrogenasa, hidrógeno gaseoso con catalizadores.
Sustitución: Diversos nucleófilos en condiciones ácidas o básicas.
Productos Principales:
Oxidación: Adrenochromo.
Reducción: Epinefrina.
Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.
Comparación Con Compuestos Similares
Epinephrine (Adrenaline): Both compounds are adrenergic agonists, but epinephrine acts on both alpha and beta receptors, while adrenalone primarily targets alpha-1 receptors.
Noradrenaline (Norepinephrine): Similar to adrenalone, noradrenaline acts on alpha receptors but also has significant effects on beta receptors.
Isoprenaline: Unlike adrenalone, isoprenaline primarily targets beta receptors and is used as a bronchodilator.
Uniqueness: Adrenalone’s primary action on alpha-1 adrenergic receptors and its ketone structure distinguish it from other adrenergic compounds. Its specific use as a topical vasoconstrictor and hemostatic agent highlights its unique applications in medicine .
Propiedades
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(methylamino)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-10-5-9(13)6-2-3-7(11)8(12)4-6/h2-4,10-12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZMVOUYYNKPMSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C1=CC(=C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62-13-5 (hydrochloride) | |
| Record name | Adrenalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5048710 | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-45-6 | |
| Record name | Adrenalone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adrenalone [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adrenalone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13394 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Adrenalone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243611 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(3,4-Dihydroxyphenyl)-2-(methylamino)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048710 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adrenalone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.506 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADRENALONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGU41QL329 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















